ONO-8711

Übersicht

Beschreibung

ONO-8711 ist ein selektiver Antagonist des Prostaglandin-E-Rezeptor-Subtyps EP1. Es wurde auf seine potenziellen chemopräventiven Wirkungen untersucht, insbesondere im Kontext der Krebsforschung. Die Verbindung hat sich in verschiedenen Tiermodellen, einschließlich derer für Darm-, Brust- und Mundkrebs, als vielversprechend erwiesen, um das Tumorereignis und die Multiplizität zu reduzieren .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert. Der Syntheseweg beinhaltet die Bildung eines Bicyclo[2.2Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von EP1-Rezeptoren in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die Prostaglandin E2 beinhalten.

Medizin: Auf seine chemopräventiven Wirkungen in der Krebsforschung untersucht, insbesondere auf die Reduzierung des Auftretens und der Multiplizität von Tumoren in Tiermodellen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf EP1-Rezeptoren abzielen .

Wirkmechanismus

ONO-8711 übt seine Wirkungen aus, indem es selektiv an den EP1-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor ist Teil des Prostaglandin-E2-Signalwegs, der an verschiedenen physiologischen und pathologischen Prozessen beteiligt ist, darunter Entzündungen und Krebs. Durch die Blockierung des EP1-Rezeptors hemmt this compound die nachgeschalteten Signalisierungsereignisse, die zum Tumorwachstum und zur Proliferation führen .

Wirkmechanismus

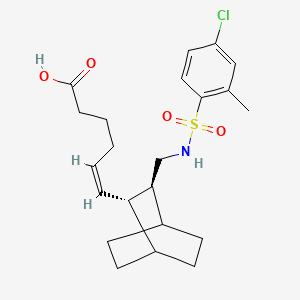

ONO-8711, also known as 6-((2S,3S)-3-(4-chloro-2-methylphenysulfonylaminomethyl)-bicyclo(2.2.2)octan-2-yl)-5Z-hexenoic acid, is a novel and selective antagonist of the EP1 receptor .

Target of Action

The primary target of this compound is the EP1 receptor , a subtype of prostaglandin E2 (PGE2) receptors . These receptors are a group of G-protein-coupled receptors (GPCRs) that play various roles in physiological and pathophysiological functions .

Mode of Action

This compound acts as a competitive antagonist of the EP1 receptor . It binds to the EP1 receptor, preventing PGE2 from activating the receptor. This inhibits the signal transduction, tissue localization, and regulation of expression associated with the EP1 receptor .

Biochemical Pathways

The EP1 receptor is part of the prostaglandin (PG) E2 pathway. When this compound binds to the EP1 receptor, it blocks the contractions induced by sulprostone, an EP1,3 agonist . This suggests that this compound affects the PGE2-induced increase in cytosolic Ca2+ concentration .

Result of Action

This compound has been shown to effectively reduce tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer . It has been suggested that this compound may possess chemopreventive effects through the induction of apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the diet of the organism can affect the efficacy of this compound. In one study, dietary administration of this compound at certain concentrations delayed the occurrence of breast tumors . .

Biochemische Analyse

Biochemical Properties

ONO-8711 functions by acting on the EP1 receptor, exhibiting differences in signal transduction, tissue localization, and regulation of expression . It non-competitively blocks the contractions produced with sulprostone, an EP1,3 agonist, in human pulmonary vessels .

Cellular Effects

This compound has been shown to effectively reduce tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer . It significantly inhibits PGE2-induced hepatocellular carcinoma (HCC) proliferation and increases the inhibitory effect of EGCG on HCC cell viability and migration ability .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the EP1 receptor, thereby inhibiting the PGE2 signaling pathway . This inhibition results in decreased cell proliferation and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, dietary administration of this compound at 400 or 800 p.p.m. delayed the occurrence of breast tumors for 2 or 4 weeks, respectively .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Administration of 250, 500, or 1000 ppm of this compound dose-dependently reduced ACF formation in azoxymethane-treated C57BL/6J mice . In female Sprague–Dawley rats given PhIP, administration of this compound at 400 or 800 p.p.m. delayed the occurrence of breast tumors for 2 or 4 weeks, respectively .

Metabolic Pathways

It is known that this compound functions by blocking the EP1 receptor, which is involved in the PGE2 signaling pathway .

Vorbereitungsmethoden

ONO-8711 is synthesized through a series of chemical reactions The synthetic route involves the formation of a bicyclo[22The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

ONO-8711 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in eine Sulfinyl- oder Sulfhydrylgruppe umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonyl-aminomethylgruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine

Vergleich Mit ähnlichen Verbindungen

ONO-8711 ist einzigartig in seiner hohen Selektivität und Potenz als EP1-Rezeptor-Antagonist. Ähnliche Verbindungen sind:

ONO-AE2-227: Ein EP4-Rezeptor-Antagonist.

ONO-8713: Ein weiterer EP1-Rezeptor-Antagonist mit einer leicht anderen chemischen Struktur.

Sulproston: Ein EP1, EP3-Agonist, der in verschiedenen Forschungsstudien verwendet wird. This compound zeichnet sich durch seine hohe Affinität zum EP1-Rezeptor und seine Wirksamkeit bei der Reduzierung des Tumorereignisses in verschiedenen Tiermodellen aus

Eigenschaften

IUPAC Name |

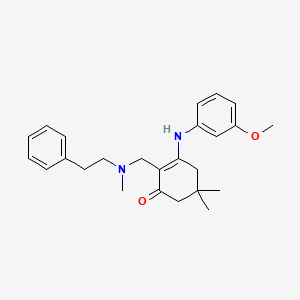

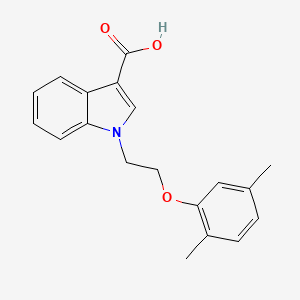

(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEXPDRCGCQELD-CFDZEDGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216158-34-8 | |

| Record name | ONO 8711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ONO-8711?

A1: this compound selectively antagonizes the prostaglandin E2 receptor subtype EP1. [, , , , , , , , , , , ]

Q2: How does this compound interact with the EP1 receptor?

A2: this compound acts as a competitive antagonist, binding to the EP1 receptor and blocking the binding of its natural ligand, prostaglandin E2 (PGE2). [, , , , , , , , ]

Q3: What are the downstream consequences of EP1 receptor antagonism by this compound?

A3: Antagonizing the EP1 receptor with this compound disrupts the signaling cascade initiated by PGE2 binding. This can lead to a variety of effects depending on the cell type and context, but frequently includes:

- Reduced Cell Proliferation: this compound suppressed cell proliferation in models of tongue carcinogenesis, breast cancer, and colon cancer. [, , , ]

- Increased Apoptosis: Studies in breast cancer models showed that this compound significantly increased apoptosis in tumor cells. []

- Reduced Inflammation and Pain: this compound demonstrated analgesic effects in various pain models, including postoperative pain and inflammatory pain. [, , , , ]

- Modulation of Gastric Motor Activity: Research suggests that PGE2-EP1 signaling, which can be blocked by this compound, plays a role in suppressing gastric motor activity and inhibiting gastric emptying. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H26ClNO5S, and its molecular weight is 427.93 g/mol.

Q5: Are there studies on this compound's material compatibility and stability under various conditions?

A5: The provided abstracts do not offer specific data regarding material compatibility or stability under various conditions for this compound. These aspects are crucial for drug development and would typically be investigated during preclinical studies.

Q6: Does this compound possess any catalytic properties or have applications in catalysis?

A6: this compound is a selective receptor antagonist and is not reported to have catalytic properties or applications in catalysis.

Q7: Have computational chemistry and modeling techniques been employed in this compound research?

A7: While computational studies are not explicitly mentioned in the abstracts, these techniques are commonly used in drug discovery to predict interactions with targets, optimize drug design, and explore structure-activity relationships.

Q8: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A8: The research provided focuses on the biological activity of this compound. Detailed investigations into SAR, exploring how structural modifications impact potency, selectivity, and other pharmacological properties, would likely be part of drug development research.

Q9: Is there information on this compound's compliance with SHE (Safety, Health, and Environment) regulations?

A9: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound. Compliance with SHE regulations is a critical aspect of drug development, typically addressed in later stages.

Q10: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound? This includes information on its absorption, distribution, metabolism, excretion (ADME), in vivo activity, and efficacy.

A10: While specific PK/PD data is not presented in the abstracts, several studies demonstrate the in vivo efficacy of this compound in various animal models.

- In a rat model of postoperative pain, peripherally administered this compound effectively reduced mechanical hyperalgesia. []

- Intrathecal administration of this compound also showed analgesic effects in a rat model of postoperative pain, specifically for mechanical but not thermal hyperalgesia. []

- This compound exhibited chemopreventive effects in rodent models of breast cancer, tongue carcinogenesis, and colon carcinogenesis. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid](/img/structure/B1677240.png)

![sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate](/img/structure/B1677242.png)

![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)

![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)

![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)